molecular formula C9H5BrCl2N2O B1405805 3-(Bromomethyl)-6,7-dichloroquinoxalin-2(1H)-one CAS No. 1355334-53-0

3-(Bromomethyl)-6,7-dichloroquinoxalin-2(1H)-one

Cat. No. B1405805
CAS RN: 1355334-53-0
M. Wt: 307.96 g/mol
InChI Key: VZPIOUWBFUNGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Bromomethyl)-6,7-dichloroquinoxalin-2(1H)-one is a novel heterocyclic compound that has recently become of interest to the scientific community due to its potential for use in various applications. It is an aromatic compound with a unique structure, containing both a quinoxaline ring and a bromomethyl group. This compound is of particular interest due to its wide range of potential applications, from its use as a synthetic intermediate in the pharmaceutical industry to its use in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

3-(Bromomethyl)-6,7-dichloroquinoxalin-2(1H)-one and its derivatives play a crucial role in synthetic chemistry. They serve as intermediates in the synthesis of various compounds, demonstrating their versatility and importance in chemical reactions.

  • Synthesis of Derivatives : The compound has been used in the synthesis of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives, highlighting its utility in creating a variety of chemical structures (Obafemi & Pfleiderer, 2004).
  • Role in Pharmaceutical Intermediates : It's been used as an important intermediate in the production of drugs like 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, a critical substance in treating certain cancers, emphasizing its role in pharmaceutical manufacturing (He Zheng-you, 2010).
  • Cyclocondensation Reactions : The compound is involved in cyclocondensation reactions with o-phenylenediamines and aroylpyruvates, useful in producing compounds with physical and pharmaceutical applications (Dobiáš et al., 2017).

Biochemical and Medicinal Aspects

Although not directly linked to 3-(Bromomethyl)-6,7-dichloroquinoxalin-2(1H)-one, related quinoxaline derivatives showcase potential medicinal and biochemical properties.

  • Anticancer Properties : Certain quinoxaline derivatives have been studied for their anticancer properties, with isoxazolequinoxaline derivative showing promise in anti-cancer drug development (Abad et al., 2021).
  • Antibacterial and Antifungal Activities : Novel quinoxalinone derivatives have been synthesized and evaluated for their in vitro antibacterial activity, showcasing the potential of quinoxaline compounds in developing new antimicrobial agents (Shaaban et al., 2009).

properties

IUPAC Name

3-(bromomethyl)-6,7-dichloro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2N2O/c10-3-8-9(15)14-7-2-5(12)4(11)1-6(7)13-8/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPIOUWBFUNGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-6,7-dichloroquinoxalin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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